2-amino-6-[(1S,2S)-1,2,3-trihydroxy(1,2,3-13C3)propyl]-3H-pteridin-4-one
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Overview
Description
2-amino-6-[(1S,2S)-1,2,3-trihydroxy(1,2,3-13C3)propyl]-3H-pteridin-4-one is a complex organic compound with significant importance in various scientific fields This compound is characterized by its unique structure, which includes a pteridinone core and a trihydroxypropyl side chain
Mechanism of Action
Target of Action
D-Neopterin-13C5, a labeled form of Neopterin , is primarily targeted towards the cellular immune system . Neopterin is a catabolic product of guanosine triphosphate (GTM) and serves as a marker of cellular immune system activation .
Mode of Action
The compound interacts with its targets by serving as a biomarker for the activation of the cellular immune system . This means that the presence of D-Neopterin-13C5 indicates that the cellular immune system has been activated.
Biochemical Pathways
D-Neopterin-13C5 is involved in the biosynthesis of Biopterin . It is a derivative of guanosine and is a non-enzymatic product of 7,8-dihydroneopterin oxidation caused by free radicals . These free radicals protect activated macrophages from oxidative stress .
Pharmacokinetics
It is known that the presence of deuterium in a compound can potentially affect its pharmacokinetics and metabolic spectrum .
Result of Action
The presence of D-Neopterin-13C5 in the body signifies the activation of the cellular immune system . This can be particularly useful in diagnosing and monitoring a wide spectrum of diseases and conditions that affect neopterin levels, including cardiovascular, bacterial, viral, and degenerative diseases, as well as malignant tumors .
Biochemical Analysis
Biochemical Properties
D-Neopterin-13C5 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. This derivative of guanosine is a non-enzymatic product of 7,8-dihydroneopterin oxidation caused by free radicals which protect activated macrophages from oxidative stress .
Cellular Effects
D-Neopterin-13C5 has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It is synthesized by monocyte-derived macrophages and dendritic cells upon stimulation of interferon-gamma (IFN-γ) and is considered a reliable proxy to assess the rate of IFN-γ production .
Molecular Mechanism
The molecular mechanism of D-Neopterin-13C5 involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of D-Neopterin-13C5 change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .
Dosage Effects in Animal Models
The effects of D-Neopterin-13C5 vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
D-Neopterin-13C5 is involved in several metabolic pathways. It interacts with various enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
D-Neopterin-13C5 is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
The subcellular localization of D-Neopterin-13C5 and its effects on activity or function are significant. It may include targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-[(1S,2S)-1,2,3-trihydroxy(1,2,3-13C3)propyl]-3H-pteridin-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a suitable pteridine derivative with a trihydroxypropylamine. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
2-amino-6-[(1S,2S)-1,2,3-trihydroxy(1,2,3-13C3)propyl]-3H-pteridin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkyl halides for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various alkylated products .
Scientific Research Applications
2-amino-6-[(1S,2S)-1,2,3-trihydroxy(1,2,3-13C3)propyl]-3H-pteridin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or as a diagnostic tool.
Industry: It is used in the production of specialized chemicals and materials, contributing to advancements in various industrial processes
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-amino-6-[(1S,2S)-1,2,3-trihydroxy(1,2,3-13C3)propyl]-3H-pteridin-4-one include:
- 2-amino-1-(4-nitrophenyl)-1,3-propanediol
- 2-amino-1-phenyl-1,3-propanediol
- 2-amino-1,2,3,4-tetrahydronaphthalen-1-ol
Uniqueness
What sets this compound apart is its unique combination of a pteridinone core with a trihydroxypropyl side chain. This structure imparts distinct chemical properties and biological activities, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-amino-6-[(1S,2S)-1,2,3-trihydroxy(1,2,3-13C3)propyl]-3H-pteridin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O4/c10-9-13-7-5(8(18)14-9)12-3(1-11-7)6(17)4(16)2-15/h1,4,6,15-17H,2H2,(H3,10,11,13,14,18)/t4-,6-/m0/s1/i1+1,2+1,3+1,4+1,6+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQYVXCPAOLZOK-LKJLMIQQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2C(=O)NC(=NC2=N1)N)C(C(CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13C](N=C2C(=O)NC(=NC2=N1)N)[13C@@H]([13C@H]([13CH2]O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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